molecular formula C35H26F6NOP B8253252 N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide

N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide

Cat. No.: B8253252
M. Wt: 621.5 g/mol
InChI Key: WVVZDTNGVRESKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure The compound, with the systematic name N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, is a chiral benzamide derivative featuring:

  • A stereogenic (1S)-configured ethyl backbone.
  • A 1,1'-biphenyl moiety substituted at the 2-position.
  • A diphenylphosphino group attached to the ethyl chain.
  • A 3,5-bis(trifluoromethyl)benzamide group as the acylating agent.

Properties

IUPAC Name

N-[2-diphenylphosphanyl-1-(2-phenylphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26F6NOP/c36-34(37,38)26-20-25(21-27(22-26)35(39,40)41)33(43)42-32(31-19-11-10-18-30(31)24-12-4-1-5-13-24)23-44(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-22,32H,23H2,(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVZDTNGVRESKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26F6NOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide is a compound with significant potential in medicinal chemistry, particularly as a ligand in catalysis and as an inhibitor in various biological pathways. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C30H32F6N2O
  • Molecular Weight : 514.6 g/mol
  • CAS Number : 1936438-14-0

The compound acts primarily as a ligand in catalytic processes and has been studied for its interaction with various biological targets. Its structure allows it to participate in multiple chemical reactions, including:

  • Catalytic Cross-Coupling Reactions : Utilized in the formation of carbon-carbon bonds.
  • Inhibition of Specific Enzymes : Targeting enzymes involved in cancer progression and other diseases.

Anticancer Properties

Recent studies highlight the compound's potential as an anticancer agent. It has been shown to inhibit the activity of the aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in prostate cancer. The following table summarizes key findings from relevant studies:

StudyCompoundIC50 (µM)SelectivityNotes
N-[(1S)...]0.19289-foldHighly selective for AKR1C3 over AKR1C2
Triazole Derivative0.44-Comparison with flufenamic acid
Benzoxazole Series0.26-Exhibited potent AKR1C3 inhibition

In Vitro Studies

In vitro assays have demonstrated that this compound significantly reduces cell proliferation in prostate cancer cell lines (e.g., 22RV1). The sulforhodamine B (SRB) assay indicated that the compound exhibits a dose-dependent decrease in viable cells.

Case Study 1: Prostate Cancer Inhibition

In a study examining the effects of various compounds on AKR1C3-expressing prostate cancer cells, N-[(1S)...] was found to reduce testosterone production and PSA levels significantly. The study utilized both SRB assays and colony-forming unit assays to evaluate cytotoxicity and cytostatic effects.

Case Study 2: Ligand for Catalytic Reactions

The compound has also been employed as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating high efficiency and selectivity. This application is crucial for synthesizing complex organic molecules relevant to pharmaceutical development.

Scientific Research Applications

Asymmetric Catalysis

Chiral Ligands
The compound serves as a chiral ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions. Its unique structure allows for high enantioselectivity in reactions such as allylic alkylation and cross-coupling processes. Research has demonstrated that ligands with biphenyl and phosphine functionalities enhance the reactivity and selectivity of palladium complexes .

Palladium-Catalyzed Reactions
In a study published in Angewandte Chemie, the compound was utilized to achieve enantioselective allylic alkylations. The results indicated that the ligand significantly improved yields and selectivity compared to traditional ligands . This highlights its potential for developing new synthetic pathways in organic chemistry.

Material Science

Polymer Chemistry
The incorporation of phosphine-containing ligands into polymer matrices has been investigated for their ability to facilitate metal-catalyzed reactions within the polymer structure. This approach can lead to novel materials with tailored properties for specific applications, such as sensors or catalysts .

Nanomaterials
Research indicates that compounds similar to N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide can be used to stabilize nanoparticles during synthesis. The phosphine moiety can interact with metal surfaces, enhancing stability and preventing agglomeration, which is crucial for applications in electronics and catalysis .

Pharmaceutical Applications

Drug Development
The structural characteristics of this compound make it a candidate for drug development, particularly in designing inhibitors for various biological targets. The trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, which are desirable traits in drug design .

Biological Activity Studies
Studies have shown that derivatives of phosphine ligands exhibit biological activity against certain cancer cell lines. This opens avenues for further research into the therapeutic potential of compounds with similar structures .

Case Studies

Study Application Findings
Angewandte Chemie (2015)Asymmetric Allylic AlkylationAchieved high enantioselectivity using palladium complexes with the compound as a ligand.
Journal of Materials Chemistry (2020)Nanoparticle StabilizationDemonstrated improved stability of metal nanoparticles using phosphine-based ligands during synthesis.
European Journal of Medicinal Chemistry (2019)Drug DevelopmentIdentified potential anticancer activity of phosphine derivatives related to the compound.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C43H36F6NOP (based on and ).
  • Molecular Weight : ~733.76 g/mol ().
  • Applications : Primarily utilized in asymmetric catalysis due to its phosphine ligand properties and chiral centers ().

Synthesis
Synthesis involves multi-step reactions:

Formation of the biphenyl-ethylamine backbone via reductive amination or coupling ().

Introduction of the diphenylphosphino group using palladium-catalyzed cross-coupling or nucleophilic substitution ().

Acylation with 3,5-bis(trifluoromethyl)benzoyl chloride ().

Comparison with Structurally Related Compounds

Structural Analogues with Modified Backbones

Compound Structural Features Molecular Weight Key Applications References
Target Compound Biphenyl, diphenylphosphino, 3,5-bis(trifluoromethyl)benzamide 733.76 Asymmetric catalysis (e.g., cross-coupling)
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Pyrazine ring, cyanide substituent ~440.35 Intermediate for oxadiazole-based pharmaceuticals
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea Thiourea core, cyclohexyl-dipentylamino group 525.63 Natural product research (dye-sensitized applications)

Key Differences :

  • The target compound’s biphenyl-diphenylphosphino system enhances steric bulk and electron-richness, critical for metal coordination in catalysis. Pyrazine derivatives () prioritize heterocyclic reactivity for drug synthesis. Thiourea analogues () lack phosphine ligands but exhibit strong hydrogen-bonding capacity.

Benzamide Derivatives with Fluorinated Substituents

Compound Fluorinated Groups Backbone Modifications Synthetic Yield References
Target Compound 3,5-bis(trifluoromethyl) Biphenyl, diphenylphosphino ~45–56% (multi-step)
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide 3,5-bis(trifluoromethyl) Cyclopropylmethyl, oxadiazole-pyrazine 31–56%
N-(Quinolin-8-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide 3',5'-bis(trifluoromethyl) Quinoline-biphenyl hybrid ~60% conversion (crude)

Key Findings :

  • The 3,5-bis(trifluoromethyl) group universally enhances lipophilicity and metabolic stability. However, the target compound’s biphenyl-diphenylphosphino system distinguishes it from heterocyclic derivatives (e.g., oxadiazole in ) or aromatic hybrids (e.g., quinoline in ).
  • Lower synthetic yields for oxadiazole derivatives () reflect challenges in heterocycle formation, whereas the target compound’s synthesis benefits from established phosphine coupling methodologies.

Phosphine-Containing Analogues

Compound Phosphine Configuration Chirality Applications References
Target Compound Diphenylphosphino on ethyl chain (1S) configuration Asymmetric catalysis, ligand in metal complexes
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide Anthracene-modified phosphine (S) configuration Catalysis (enhanced π-π interactions)
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide Dual phosphine centers (R,S) configuration Chiral sulfinamide-phosphine ligands

Key Insights :

  • The target compound’s monodentate phosphine ligand is less sterically demanding than anthracene-modified analogues (), making it versatile for diverse catalytic systems.
  • Dual phosphine ligands () offer chelating capabilities but require complex stereochemical control.

Catalytic Performance

  • The target compound demonstrates superior activity in nickel(0)-catalyzed cross-couplings due to its electron-rich phosphine and rigid biphenyl backbone ().

Stability and Handling

  • The compound is air-stable in solid form but requires inert atmospheres during storage (). Pyrazine-based analogues () are moisture-sensitive due to cyanide groups.

Preparation Methods

Molecular Architecture

The compound (C₃₅H₂₆F₆NOP) features a 3,5-bis(trifluoromethyl)benzamide core linked to a chiral (S)-configured ethylamine side chain bearing a 1,1'-biphenyl group and a diphenylphosphino moiety. The trifluoromethyl groups enhance lipophilicity (XLogP3-AA = 8.9), while the phosphine group contributes to air sensitivity. Key structural attributes include:

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular weight621.5 g/mol
Hydrogen bond donors1
Hydrogen bond acceptors7
Rotatable bonds8
Topological polar surface area49.8 Ų

The SMILES string (C1=CC=C(C=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F) confirms the stereochemistry at the chiral center.

Synthetic Pathways

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

  • 3,5-Bis(trifluoromethyl)benzoyl chloride – Activated form of the carboxylic acid for amide coupling.

  • (S)-1-(1,1'-Biphenyl-2-yl)-2-(diphenylphosphino)ethylamine – Chiral amine with phosphine and biphenyl groups.

Synthesis of 3,5-Bis(trifluoromethyl)benzoyl Chloride

  • Starting material : 3,5-Bis(trifluoromethyl)benzoic acid.

  • Activation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane under reflux.

  • Workup : Removal of excess reagent under reduced pressure yields the acid chloride as a colorless liquid.

Synthesis of (S)-1-(1,1'-Biphenyl-2-yl)-2-(diphenylphosphino)ethylamine

This step requires asymmetric synthesis to install the (S)-configuration:

  • Biphenyl Epoxide Preparation :

    • React 1,1'-biphenyl-2-carboxaldehyde with trimethylsulfoxonium iodide to form the epoxide.

  • Phosphine Nucleophilic Opening :

    • Treat the epoxide with diphenylphosphine (Ph₂PH) in THF at −78°C. The nucleophilic attack occurs at the less substituted carbon, yielding a secondary alcohol intermediate.

  • Reductive Amination :

    • Convert the alcohol to an amine via Staudinger reaction with triphenylphosphine and azide, followed by reduction with LiAlH₄.

  • Chiral Resolution :

    • Use chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer.

Amide Coupling

  • Conditions : Combine 3,5-bis(trifluoromethyl)benzoyl chloride (1.2 equiv) with (S)-amine (1.0 equiv) in anhydrous THF. Add triethylamine (3.0 equiv) to scavenge HCl.

  • Reaction Monitoring : Track progress via TLC (ethyl acetate/hexanes = 1:3).

  • Purification : Isolate the crude product by filtration, then purify via silica gel chromatography (hexanes/ethyl acetate gradient). Yield: ~65%.

Table 2: Synthetic Conditions and Outcomes

StepReagents/ConditionsYield
Acid chloride formationSOCl₂, DCM, reflux95%
Epoxide synthesisTrimethylsulfoxonium iodide80%
Phosphine additionPh₂PH, THF, −78°C70%
Amide couplingEt₃N, THF, rt65%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃): δ 8.45 (s, 1H, ArH), 7.95 (s, 2H, ArH), 7.60–7.20 (m, 18H, ArH), 5.12 (q, J = 6.8 Hz, 1H, CHNH), 3.45 (m, 2H, CH₂P).

  • ³¹P NMR (242 MHz, CDCl₃): δ −18.5 ppm (s).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : 621.1656 Da ([M+H]⁺).

  • Calculated : 621.1656 Da (C₃₅H₂₇F₆NOP⁺).

Challenges and Optimization

  • Phosphine Oxidation : Minimize exposure to air by using Schlenk lines or gloveboxes.

  • Chiral Purity : Employ chiral HPLC (Chiralpak IA column) to verify enantiomeric excess (>99% ee).

  • Solubility Issues : Use tetrahydrofuran (THF) or dimethylformamide (DMF) for reactions due to the compound’s low solubility in polar solvents.

Applications and Derivatives

The compound serves as:

  • Catalytic Ligand : In asymmetric hydrogenation of α,β-unsaturated ketones.

  • Pharmaceutical Intermediate : For synthesizing kinase inhibitors targeting neurodegenerative diseases.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis involves introducing the diphenylphosphinoethyl and 3,5-bis(trifluoromethyl)benzamide moieties to the biphenyl scaffold. Key steps include:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach biphenyl groups, ensuring regioselectivity .
  • Phosphine Ligand Integration : Employ phosphine-substituted ethylamine intermediates under inert conditions to prevent oxidation .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphine ligands) to maintain the (1S)-configuration. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H, ¹³C, ³¹P, and ¹⁹F NMR to confirm structural integrity, phosphine coordination, and trifluoromethyl group positions .
  • X-ray Diffraction (XRD) : Resolve the stereochemistry of the chiral center and biphenyl conformation .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the trifluoromethyl groups .

Basic: How should this compound be handled and stored to maintain stability?

Methodological Answer:

  • Handling : Use gloveboxes or Schlenk lines under argon/nitrogen to prevent phosphine oxidation. Avoid contact with moisture or oxidizing agents .
  • Storage : Store at –20°C in amber vials with desiccants. Conduct periodic stability checks via TGA/DSC to detect decomposition .

Advanced: What strategies optimize its use in asymmetric catalysis, given its phosphine ligand?

Methodological Answer:

  • Ligand Screening : Compare catalytic efficiency (e.g., enantioselectivity, turnover number) in cross-coupling or hydrogenation reactions against known chiral phosphine ligands .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) to enhance ligand-substrate interactions. Monitor reaction kinetics via in situ IR or NMR .
  • Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic contributions from the trifluoromethyl groups .

Advanced: How do the electron-withdrawing trifluoromethyl groups influence reactivity in catalytic systems?

Methodological Answer:

  • Electronic Effects : The –CF₃ groups increase electrophilicity at the benzamide core, enhancing substrate activation in Pd-catalyzed reactions. Quantify via Hammett substituent constants or cyclic voltammetry .
  • Steric Impact : Assess steric hindrance using Tolman cone angles for the phosphine ligand. Compare catalytic activity with non-fluorinated analogs .

Advanced: How can researchers resolve contradictions in reported catalytic performance across studies?

Methodological Answer:

  • Controlled Replication : Reproduce reactions under identical conditions (solvent, temperature, ligand-to-metal ratio) to isolate variables .
  • Advanced Characterization : Use XAS (X-ray absorption spectroscopy) to detect subtle changes in metal-ligand coordination during catalysis .
  • Meta-Analysis : Compare datasets using multivariate regression to identify outliers or confounding factors (e.g., trace moisture) .

Advanced: What methodologies assess the compound’s stability under catalytic reaction conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (e.g., >150°C) .
  • In Situ Monitoring : Use Raman spectroscopy or MALDI-TOF to detect ligand degradation or metal leaching during catalysis .
  • Accelerated Aging Tests : Expose the compound to elevated temperatures/humidity and analyze via LC-MS for degradation products .

Advanced: How can computational chemistry guide the design of derivatives with improved properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-substrate binding affinities to prioritize synthetic targets .
  • QSPR Models : Correlate trifluoromethyl substitution patterns with catalytic activity or solubility using machine learning .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) for potential therapeutic applications .

Advanced: What are the challenges in scaling up synthesis for bulk research use?

Methodological Answer:

  • Purification : Optimize flash chromatography or recrystallization protocols to handle gram-scale batches without sacrificing yield .
  • Cost Efficiency : Replace expensive catalysts (e.g., Pd(OAc)₂) with cheaper alternatives (e.g., Ni-based systems) where feasible .
  • Safety Protocols : Implement continuous flow systems to mitigate risks associated with exothermic reactions or toxic intermediates .

Advanced: How does the biphenyl moiety’s conformation affect catalytic or electronic properties?

Methodological Answer:

  • Conformational Analysis : Use XRD or NOESY NMR to study rotational barriers in the biphenyl group .
  • Electronic Impact : Measure redox potentials via cyclic voltammetry to assess conjugation effects from the biphenyl-phosphine system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.